2-(Chloromethyl)-1-methylpyrrolidine
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Overview
Description
2-(Chloromethyl)-1-methylpyrrolidine is a heterocyclic organic compound featuring a five-membered pyrrolidine ring substituted with a chloromethyl group at the second position and a methyl group at the first position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1-methylpyrrolidine typically involves the chloromethylation of 1-methyl-pyrrolidine. One common method includes the reaction of 1-methyl-pyrrolidine with formaldehyde and hydrochloric acid, resulting in the formation of the chloromethyl derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of methyl derivatives or other reduced forms.
Scientific Research Applications
2-(Chloromethyl)-1-methylpyrrolidine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methylpyrrolidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, allowing the compound to react with various nucleophiles. This reactivity is exploited in the synthesis of biologically active molecules, where the compound serves as a key intermediate.
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone: A structurally similar compound with a lactam ring, used as a solvent and in pharmaceuticals.
2-Chloromethyl-pyrrolidine: Lacks the methyl group at the first position, used in similar synthetic applications.
1-Methyl-2-pyrrolidinecarboxylic acid: Contains a carboxylic acid group, used in peptide synthesis.
Uniqueness: 2-(Chloromethyl)-1-methylpyrrolidine is unique due to the presence of both a chloromethyl and a methyl group on the pyrrolidine ring. This dual substitution enhances its reactivity and versatility in chemical synthesis, making it a valuable intermediate in the preparation of complex molecules.
Properties
IUPAC Name |
2-(chloromethyl)-1-methylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEQVHDPCGPJSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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